4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049762-60-8
VCID: VC5884163
InChI: InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl
Molecular Formula: C14H16ClNS
Molecular Weight: 265.8

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride

CAS No.: 1049762-60-8

Cat. No.: VC5884163

Molecular Formula: C14H16ClNS

Molecular Weight: 265.8

* For research use only. Not for human or veterinary use.

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride - 1049762-60-8

Specification

CAS No. 1049762-60-8
Molecular Formula C14H16ClNS
Molecular Weight 265.8
IUPAC Name 4-(3,4-dimethylphenyl)sulfanylaniline;hydrochloride
Standard InChI InChI=1S/C14H15NS.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H
Standard InChI Key YASMYLIXACCLLT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)SC2=CC=C(C=C2)N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride consists of a central aniline group (aromatic amine) linked via a thioether bridge to a 3,4-dimethylphenyl substituent. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for laboratory and industrial applications. Key structural attributes include:

  • Molecular Formula: C14H16ClNS\text{C}_{14}\text{H}_{16}\text{ClNS}

  • Molecular Weight: 265.8 g/mol

  • Topological Polar Surface Area: 51.3 Ų

The compound’s InChIKey (YASMYLIXACCLLT-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)N)C.Cl) provide precise descriptors for its stereochemistry and bonding patterns .

Physicochemical Properties

The compound’s physical properties are inferred from structurally related thioether-aniline derivatives:

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The thioether group (-S-\text{-S-}) contributes to moderate lipophilicity, while the aromatic amine (-NH2\text{-NH}_2) enables participation in electrophilic substitution and coordination reactions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for 4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride is documented, analogous compounds suggest a multi-step approach:

  • Nucleophilic Aromatic Substitution: Reacting 3,4-dimethylthiophenol with 4-nitrochlorobenzene in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) yields 4-[(3,4-Dimethylphenyl)thio]nitrobenzene.

  • Nitro Reduction: Catalytic hydrogenation or treatment with reducing agents (e.g., Fe/AcOH\text{Fe}/\text{AcOH}) converts the nitro group to an amine .

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .

A patent describing the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine) highlights the use of palladium catalysts and protic solvents (e.g., methanol) for analogous thioether formations .

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Aromatic Amine: Participates in diazotization, acylation, and Schiff base formation.

  • Thioether: Undergoes oxidation to sulfoxides (R-SO-R\text{R-SO-R}) or sulfones (R-SO2-R\text{R-SO}_2\text{-R}) under strong oxidizing conditions .

Applications and Hypothesized Uses

Coordination Chemistry

The aromatic amine and thioether groups serve as potential ligands for transition metals (e.g., Cu2+\text{Cu}^{2+}, Pd2+\text{Pd}^{2+}). Such complexes could catalyze cross-coupling reactions or act as sensors in supramolecular chemistry .

Medicinal Chemistry

As a bioisostere, the compound may mimic the pharmacophores of existing drugs. For instance, thioether-containing analogs have shown activity in central nervous system disorders, though specific data for this derivative remain unexplored .

Materials Science

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Existing methods for analogs rely on palladium catalysts, which are cost-prohibitive for large-scale production .

  • Biological Data Gap: No in vitro or in vivo studies confirm its pharmacological potential.

Future research should prioritize:

  • Optimizing solvent-free or green synthesis routes.

  • Screening for antimicrobial or anticancer activity.

  • Investigating coordination behavior with rare-earth metals.

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